5-Methyl-1H-indole-1-carbonitrile
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Overview
Description
5-Methyl-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the 5-position and a cyano group at the 1-position of the indole ring, making it an important intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indole-1-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 5-methylindole with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: 5-Methyl-1H-indole-1-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
5-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Cyanoindole: Similar structure but lacks the methyl group at the 5-position.
1-Methyl-1H-indole-5-carbonitrile: Similar but with a methyl group at the 1-position instead of the 5-position.
Indole-5-carbonitrile: Lacks the methyl group entirely.
Uniqueness
5-Methyl-1H-indole-1-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the indole ring. This combination enhances its reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C10H8N2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3 |
InChI Key |
UZJARPWZAUQIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C#N |
Origin of Product |
United States |
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